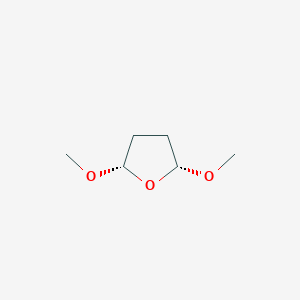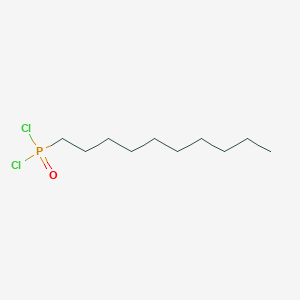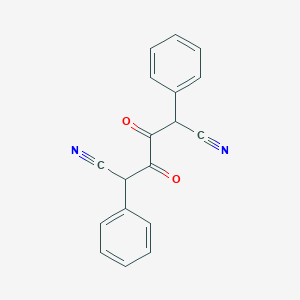
3,4-Dioxo-2,5-diphenylhexanedinitrile
Descripción general
Descripción
3,4-Dioxo-2,5-diphenylhexanedinitrile, also known as DDHDN, is a chemical compound that has gained attention in recent years due to its potential biomedical applications. DDHDN is a dinitrile compound that has been synthesized through various methods. The compound has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
3,4-Dioxo-2,5-diphenylhexanedinitrile exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to inhibit the activation of NF-κB, leading to a decrease in inflammation and oxidative stress. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to regulate the expression of various genes involved in cell survival and apoptosis.
Efectos Bioquímicos Y Fisiológicos
3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to have various biochemical and physiological effects. Research has shown that 3,4-Dioxo-2,5-diphenylhexanedinitrile has anti-inflammatory and antioxidant effects, leading to a decrease in oxidative stress and inflammation. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to have neuroprotective effects, leading to a decrease in neuronal damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dioxo-2,5-diphenylhexanedinitrile has several advantages for lab experiments. The compound is stable and can be synthesized in large quantities, making it readily available for research. 3,4-Dioxo-2,5-diphenylhexanedinitrile is also easily soluble in various solvents, allowing for easy manipulation in experiments. However, 3,4-Dioxo-2,5-diphenylhexanedinitrile has limitations in terms of its potential toxicity and lack of specificity for certain targets.
Direcciones Futuras
There are several future directions for research on 3,4-Dioxo-2,5-diphenylhexanedinitrile. One potential direction is the development of 3,4-Dioxo-2,5-diphenylhexanedinitrile-based drugs for the treatment of various diseases, including neurological disorders and inflammatory conditions. Another potential direction is the investigation of the mechanism of action of 3,4-Dioxo-2,5-diphenylhexanedinitrile, including its interactions with various signaling pathways and gene expression. Additionally, the potential toxicity and side effects of 3,4-Dioxo-2,5-diphenylhexanedinitrile need to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 3,4-Dioxo-2,5-diphenylhexanedinitrile is a chemical compound with potential biomedical applications. The compound has been synthesized through various methods and has been found to have unique biochemical and physiological effects. 3,4-Dioxo-2,5-diphenylhexanedinitrile has potential advantages for lab experiments, but also has limitations and potential toxicity that need to be further investigated. Future research on 3,4-Dioxo-2,5-diphenylhexanedinitrile may lead to the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to have potential applications in the biomedical field. Research has shown that 3,4-Dioxo-2,5-diphenylhexanedinitrile has anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
10471-29-1 |
|---|---|
Nombre del producto |
3,4-Dioxo-2,5-diphenylhexanedinitrile |
Fórmula molecular |
C18H12N2O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
3,4-dioxo-2,5-diphenylhexanedinitrile |
InChI |
InChI=1S/C18H12N2O2/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16H |
Clave InChI |
WGUBEMUTFOZPGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |
Sinónimos |
3,4-Dioxo-2,5-diphenylhexanedinitrile |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

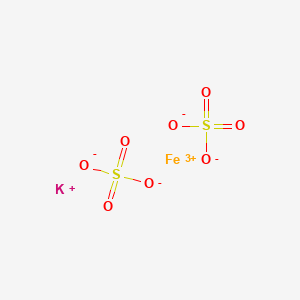

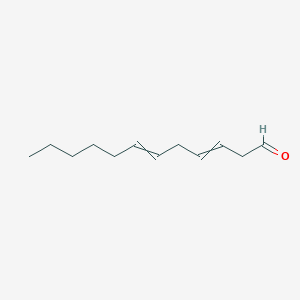
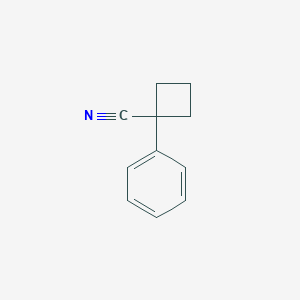


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)


![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
